molecular formula C8H10N4OS B1361315 2-(Anilinocarbonothioyl)hydrazinecarboxamide CAS No. 10153-16-9

2-(Anilinocarbonothioyl)hydrazinecarboxamide

Cat. No. B1361315
CAS RN: 10153-16-9
M. Wt: 210.26 g/mol
InChI Key: AJECTKACDSHLMK-UHFFFAOYSA-N
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Description

2-(Anilinocarbonothioyl)hydrazinecarboxamide is a chemical compound with the CAS Number: 10153-16-9. It has a molecular weight of 210.26 and its IUPAC name is 2-(anilinocarbothioyl)hydrazinecarboxamide . It is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for 2-(Anilinocarbonothioyl)hydrazinecarboxamide is 1S/C8H10N4OS/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-(Anilinocarbonothioyl)hydrazinecarboxamide is described as having a refrigerated storage temperature . Unfortunately, specific physical properties such as boiling point or solubility were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Modifications

A study by Sennappan et al. (2020) explored the chemical synthesis and modification of compounds related to 2-(Anilinocarbonothioyl)hydrazinecarboxamide. They synthesized (E)-2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxamide and transformed it into another molecule through C-demethylation and amino shift. These molecules demonstrated potential for DNA binding and anticancer activity, supported by molecular docking studies (Sennappan et al., 2020).

Anticancer and Antimicrobial Activity

A similar compound, synthesized by Shareef et al. (2016), showed good antibacterial and antifungal activity. Their research involved thiophene-2-carboxaldehyde derivatives, highlighting the potential of these compounds in pharmaceutical applications (Shareef et al., 2016).

Antimycobacterial Activity

Rychtarčíková et al. (2014) reported on the antimycobacterial activity of N-substituted 2-Isonicotinoylhydrazinecarboxamides. These compounds showed efficacy against Mycobacterium tuberculosis and non-tuberculous mycobacteria, indicating their potential in treating tuberculosis (Rychtarčíková et al., 2014).

Pharmaceutical Applications

He et al. (2017) demonstrated the use of hydrazinecarboxamides as carbamoylating agents in pharmaceutical synthesis. Their research focused on the carbamoylation of nitrogen heteroarenes, a process relevant to drug development (He et al., 2017).

Antihypertensive Properties

Abdel-Wahab et al. (2008) synthesized compounds from thiazol-2-ylcarbamoylacetate, including hydrazine derivatives, which displayed significant antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).

Chemical Analysis and Characterization

Abdel-Hay et al. (1990) developed a colorimetric method using hydrazine derivatives for the determination of anti-inflammatory drugs, showcasing an analytical application of these compounds (Abdel-Hay et al., 1990).

Synthesis of Anticonvulsant Agents

Edafiogho et al. (1992) synthesized a series of enaminones, including hydrazine derivatives, which showed potent anticonvulsant activity with minimal neurotoxicity. This indicates the utility of these compounds in developing anticonvulsant medications (Edafiogho et al., 1992).

Safety And Hazards

The safety information and hazards associated with 2-(Anilinocarbonothioyl)hydrazinecarboxamide are not explicitly mentioned in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for 2-(Anilinocarbonothioyl)hydrazinecarboxamide are not clear from the available information. As a chemical compound, its applications could be vast, ranging from pharmaceutical testing to material science and biological research .

properties

IUPAC Name

(phenylcarbamothioylamino)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c9-7(13)11-12-8(14)10-6-4-2-1-3-5-6/h1-5H,(H3,9,11,13)(H2,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJECTKACDSHLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350485
Record name 2-(phenylcarbamothioyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Anilinocarbonothioyl)hydrazinecarboxamide

CAS RN

10153-16-9
Record name NSC139705
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139705
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(phenylcarbamothioyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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